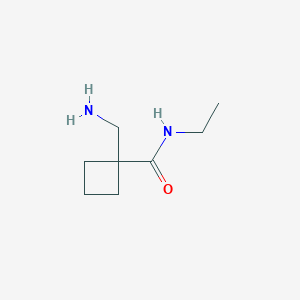

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

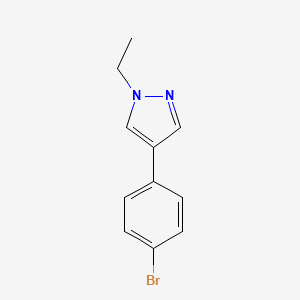

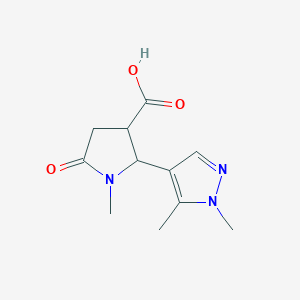

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Stereoisomers

A comprehensive study detailed the synthesis of all four stereoisomers of a closely related compound, 2-(aminomethyl)cyclobutane-1-carboxylic acid, which might share synthesis routes or structural similarities with 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide. The process involved a photochemical [2+2] cycloaddition, followed by several steps to produce the cis and trans isomers as single enantiomers (André et al., 2013).

Conformational Studies

Another study focused on the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid using quantum mechanical calculations and classical molecular dynamics simulations. This work highlighted the constrained flexibility of the compound due to its cyclic nature and developed force-field parameters for further simulations (Casanovas et al., 2006).

Novel Synthetic Routes

Research has also explored novel synthetic routes for similar compounds. For example, 1-aminocyclobutanecarboxylic acid was synthesized via an innovative approach involving the reaction of ammonia gas with 1-bromo-cyclobutanecarboxylic acid, offering a more practical and convenient method with potential industrial applications (Fu Zhi-feng, 2004).

Enantiomerically Pure Compounds

A study on the rapid access to cis-cyclobutane γ-amino acids in enantiomerically pure form used a photochemical [2+2] cycloaddition reaction as a key step. This research is relevant for understanding the synthesis of structurally similar compounds in their pure enantiomeric forms (André et al., 2011).

Role as a Growth Regulator

1-Aminocyclopropane 1-carboxylic acid (ACC), though not the exact compound , has been extensively studied for its role as a direct precursor of ethylene in plants, suggesting potential bioactive roles for similar compounds. ACC's involvement in plant development and pathogen virulence highlights the broader implications of research on aminocyclobutane carboxylic acids (Polko & Kieber, 2019).

Wirkmechanismus

Target of Action

It’s worth noting that amines, which this compound is a derivative of, are known to be good nucleophiles . They can react with various electrophiles, including carbonyl compounds and sulfonyl groups .

Mode of Action

Amines, in general, are known to react with carbonyl compounds to form imines . They can also react with sulfonyl groups to form sulfonamides . These reactions are typically acid-catalyzed and reversible .

Biochemical Pathways

For instance, they are involved in the formation of proteins, alkaloids, hormones, neurotransmitters, and other biologically important molecules .

Pharmacokinetics

It’s worth noting that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .

Result of Action

The formation of imines and sulfonamides through the reaction of amines with carbonyl compounds and sulfonyl groups, respectively, can have various biological implications .

Action Environment

It’s important to note that factors such as ph, temperature, and the presence of other substances can significantly affect the reactivity and stability of amines .

Biochemische Analyse

Biochemical Properties

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions are crucial for the compound’s role in facilitating the transfer of amino groups and the oxidation-reduction reactions in metabolic pathways . Additionally, this compound can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it has been found to inhibit the activity of certain dehydrogenases by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, such as alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can influence metabolic flux and the levels of metabolites in the cell. For example, the compound can enhance the conversion of amino acids into their corresponding keto acids, facilitating their utilization in energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter (LAT1) and the sodium-dependent multivitamin transporter (SMVT) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the expression levels of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications . For example, the addition of specific lipid groups can direct the compound to the plasma membrane, where it can interact with membrane-associated proteins and influence signaling pathways. The subcellular localization of this compound can also affect its stability and degradation, as different compartments have distinct enzymatic activities and degradation pathways.

Eigenschaften

IUPAC Name |

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-7(11)8(6-9)4-3-5-8/h2-6,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJVWSYHNGNQOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)

![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)

![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)